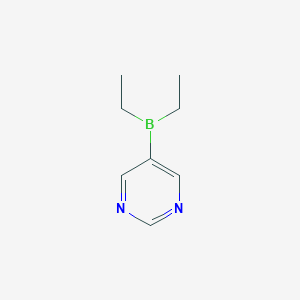
5-(Diethylboryl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylboryl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H13BN2 and its molecular weight is 148.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-(Diethylboryl)pyrimidine can be synthesized through various methods, including the reaction of pyrimidine derivatives with diethylboron compounds. The synthesis often involves the use of transition metals as catalysts to facilitate the formation of the C-B bond, which is crucial for the compound's reactivity and stability. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the potential of this compound in anticancer applications. Pyrimidine derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a pyrimidine core have been shown to target critical enzymes involved in cancer cell proliferation and survival, such as DNA gyrase .
In a comparative study, this compound demonstrated enhanced activity against gastric adenocarcinoma cells, suggesting its utility in developing new anticancer therapies .
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives have also been extensively studied. This compound has been found to inhibit bacterial growth effectively, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The mechanism often involves interference with bacterial DNA replication processes.
Applications in Drug Discovery
The versatility of this compound makes it a valuable scaffold in drug discovery. Its ability to mimic bioisosteric groups allows it to replace less stable or less effective components in drug design . The compound's unique properties can lead to the development of novel therapeutics targeting various diseases, including infectious diseases and cancers.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its electronic properties. The incorporation of boron into organic frameworks can enhance conductivity and stability, making it suitable for applications in organic electronics and photonics .
Case Study 1: Anticancer Activity
A study investigating a series of pyrimidine derivatives found that those incorporating the diethylboryl group exhibited significantly improved cytotoxicity against prostate cancer cell lines compared to standard treatments like vinblastine sulfate. The selectivity index for these compounds indicated a promising therapeutic window .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics, supporting its potential as a lead compound for new antibacterial agents .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
139298-13-8 |
|---|---|
Fórmula molecular |
C8H13BN2 |
Peso molecular |
148.02 g/mol |
Nombre IUPAC |
diethyl(pyrimidin-5-yl)borane |
InChI |
InChI=1S/C8H13BN2/c1-3-9(4-2)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
MCGRUDYMGOGNIA-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)C1=CN=CN=C1 |
SMILES canónico |
B(CC)(CC)C1=CN=CN=C1 |
Sinónimos |
Pyrimidine, 5-(diethylboryl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















